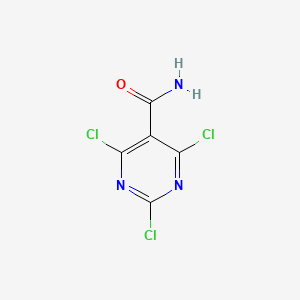
2,4,6-Trichloropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloropyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a carboxamide group at position 5 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidine-5-carboxamide typically involves the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields 4,5,6-trichloropyrimidine-2-carboxamide with a high yield of 91% . The compound is fully characterized using techniques such as infrared spectroscopy, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloropyrimidine-5-carboxamide undergoes various chemical reactions, including substitution reactions. The chlorine atoms at positions 2, 4, and 6 are reactive sites for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines yield substituted pyrimidine derivatives, while reactions with thiols produce thioether derivatives .
Scientific Research Applications
2,4,6-Trichloropyrimidine-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and carboxamide group enable it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4,5,6-Trichloropyrimidine-2-carboxamide
- 2,4,6-Trichloropyrimidine-5-carbaldehyde
- 2,4,6-Trichloropyrimidine-5-carbonitrile
Uniqueness: 2,4,6-Trichloropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of chemical properties that make it suitable for specific synthetic and research applications .
Properties
Molecular Formula |
C5H2Cl3N3O |
|---|---|
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2,4,6-trichloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H2Cl3N3O/c6-2-1(4(9)12)3(7)11-5(8)10-2/h(H2,9,12) |
InChI Key |
FPAFKPPKVNEXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


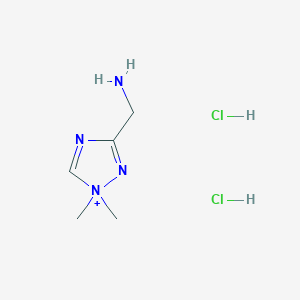
![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
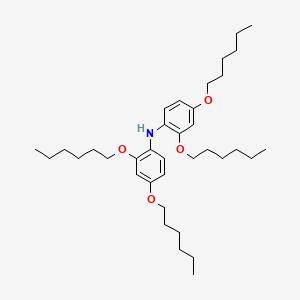
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)

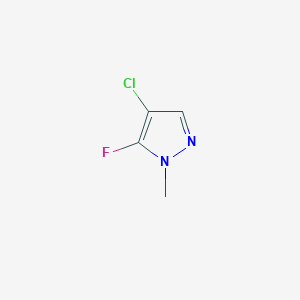

![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
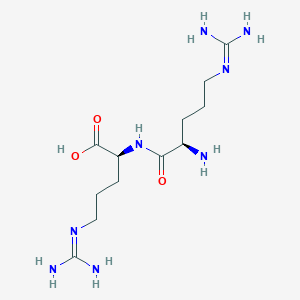
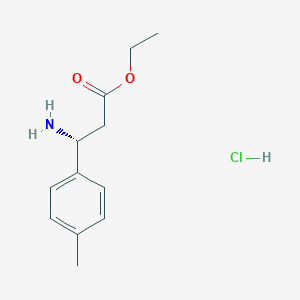
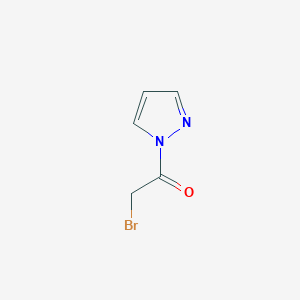
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)

